molecular formula C21H27N3O3S B6487920 3-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-1-(4-methylphenyl)urea CAS No. 898415-02-6

3-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-1-(4-methylphenyl)urea

Cat. No.: B6487920
CAS No.: 898415-02-6
M. Wt: 401.5 g/mol
InChI Key: KGNYTDCOIXBFMJ-UHFFFAOYSA-N
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Description

3-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-1-(4-methylphenyl)urea is a complex organic compound with potential applications in various fields such as medicinal chemistry and industrial processes. This compound features a piperidine ring substituted with a benzenesulfonyl group and a urea moiety linked to a 4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-1-(4-methylphenyl)urea typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is first synthesized and functionalized with a benzenesulfonyl group.

    Alkylation: The intermediate is then alkylated with an appropriate ethylating agent to introduce the ethyl group.

    Urea Formation: The final step involves the reaction of the alkylated intermediate with 4-methylphenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-1-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the sulfonyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Electrophilic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Biological Studies: The compound can be used to study the effects of sulfonyl and urea groups on biological systems.

    Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 3-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-1-(4-methylphenyl)urea would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group may enhance binding affinity, while the urea moiety could participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-1-phenylurea
  • 3-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-1-(4-chlorophenyl)urea

Uniqueness

3-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-1-(4-methylphenyl)urea is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in its applications.

Properties

IUPAC Name

1-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-17-10-12-18(13-11-17)23-21(25)22-15-14-19-7-5-6-16-24(19)28(26,27)20-8-3-2-4-9-20/h2-4,8-13,19H,5-7,14-16H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNYTDCOIXBFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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